Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indolinone moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using TBDMS chloride, followed by the formation of the indolinone moiety through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the indolinone moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The indolinone moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar in structure but with different protecting groups and functional moieties.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Shares the TBDMS protecting group but differs in the core structure.
Uniqueness
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an indolinone moiety, and a TBDMS protecting group.
Properties
Molecular Formula |
C27H36N2O4Si |
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Molecular Weight |
480.7 g/mol |
IUPAC Name |
benzyl 4-[5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3H-indol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(4,5)33-23-11-12-24-21(17-23)18-25(30)29(24)22-13-15-28(16-14-22)26(31)32-19-20-9-7-6-8-10-20/h6-12,17,22H,13-16,18-19H2,1-5H3 |
InChI Key |
KKXVATMRFMMFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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